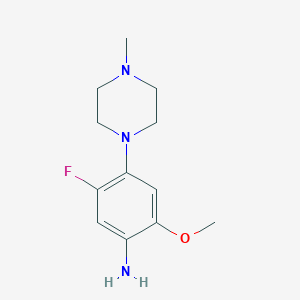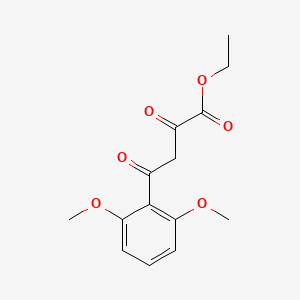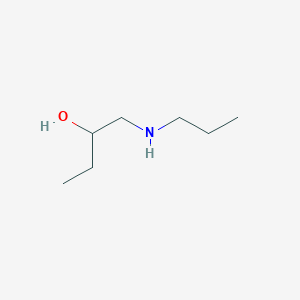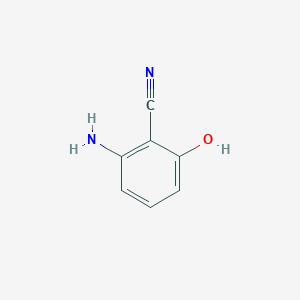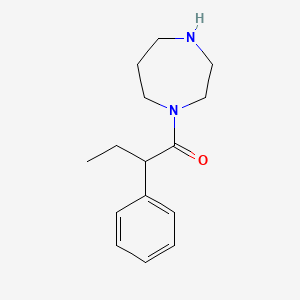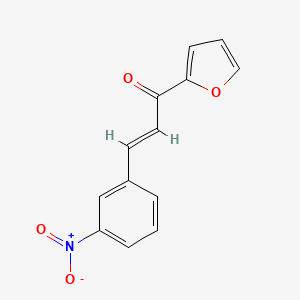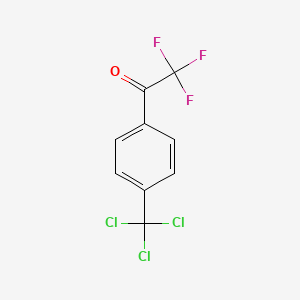
2,2,2-Trifluoro-4'-(trichloromethyl)acetophenone, 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-4'-(trichloromethyl)acetophenone, or TFTCM, is a synthetic compound with a variety of uses in scientific research. It is a colorless, volatile liquid with a molecular weight of 199.5 g/mol and a boiling point of 69.2 °C. TFTCM is used in a wide range of applications, from chemical synthesis to drug discovery, and its properties make it a useful tool for scientists in many fields.
Applications De Recherche Scientifique
TFTCM is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a starting material for the synthesis of other compounds. It is also used in the synthesis of pharmaceuticals and other biologically active compounds.
Mécanisme D'action
The mechanism of action of TFTCM is not yet fully understood. However, it is known to react with a variety of compounds, including nucleophiles, electrophiles, and free radicals. It can also act as an inhibitor of certain enzymes, which can be useful in the study of biochemical pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of TFTCM are not yet fully understood. However, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. In addition, TFTCM has been found to have antifungal and antibacterial activity, suggesting that it may have potential applications in the treatment of infections.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using TFTCM in lab experiments include its low cost, high purity, and low toxicity. It is also highly reactive and can be used to synthesize a variety of compounds. However, it is volatile and has a low boiling point, which can make it difficult to handle in some experiments.
Orientations Futures
Future research into TFTCM may focus on the development of new synthetic methods for the production of the compound. In addition, further studies into its biochemical and physiological effects may lead to the development of new therapeutic agents. Finally, further investigation into its mechanism of action may lead to the discovery of new reactions and applications.
Méthodes De Synthèse
TFTCM is synthesized from the reaction of trifluoromethylphenylacetylene with trichloromethyl chloroformate. The reaction is carried out in a sealed tube at room temperature, and the product is isolated by distillation. The yield of the reaction is typically greater than 95%.
Propriétés
IUPAC Name |
2,2,2-trifluoro-1-[4-(trichloromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl3F3O/c10-8(11,12)6-3-1-5(2-4-6)7(16)9(13,14)15/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIJOIOJXAFWNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(F)(F)F)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl3F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

